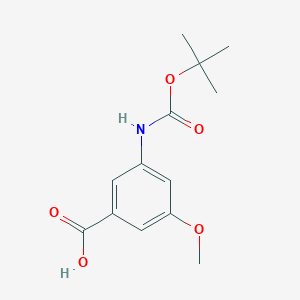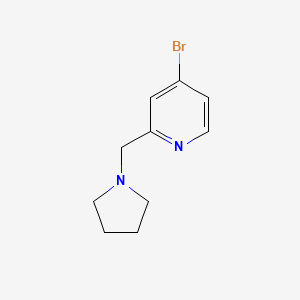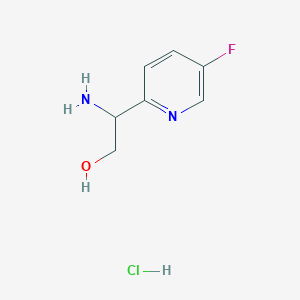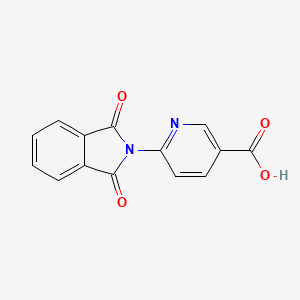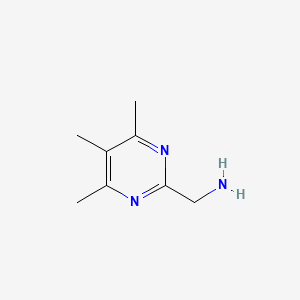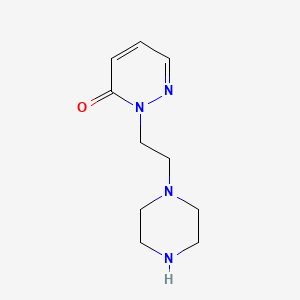![molecular formula C14H20BrNO2 B1401153 N-[(1-(4-bromofenil)propan-2-il)carbamato] de tert-butilo CAS No. 256381-00-7](/img/structure/B1401153.png)
N-[(1-(4-bromofenil)propan-2-il)carbamato] de tert-butilo
Descripción general
Descripción
Tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate is a chemical compound with the molecular formula C14H20BrNO2 . It is also known as TERT-BUTYL N- (4-BROMOPHENYL)-CARBAMATE .
Molecular Structure Analysis
The molecular structure of tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate can be represented by the InChI code: 1S/C14H20BrNO2/c1-10(2)16(13(17)18-14(3,4)5)12-8-6-11(15)7-9-12/h6-10H,1-5H3 . This indicates that the molecule consists of a tert-butyl group, a carbamate group, and a 4-bromophenyl group.Physical And Chemical Properties Analysis
Tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate has a melting point of 103-106 °C . Its molecular weight is 314.22 . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 281.1±23.0 °C at 760 mmHg, and a flash point of 123.8±22.6 °C .Aplicaciones Científicas De Investigación
Reacciones de Acoplamiento de Suzuki
Este compuesto, debido a la presencia de protección BOC, sirve como un sustrato ideal para las reacciones de acoplamiento de Suzuki. Puede proporcionar biarilos a través de la reacción con varios ácidos borónicos .
Síntesis de Nuevos Compuestos Orgánicos
Actúa como un bloque de construcción/intermediario útil en la síntesis de varios compuestos orgánicos novedosos como amidas, sulfonamidas, bases de Mannich, bases de Schiff, tiazolidinonas, azetidinonas e imidazolinonas .
Química Medicinal
El compuesto se utiliza en química medicinal para la síntesis de diversas moléculas farmacológicamente activas .
Desarrollo de Rutas Sintéticas
Se ha desarrollado una ruta sintética para el N-(2-{[({1-metil-5-[(trifenilmetil)amino]-1H-pirazol-4-il}amino)carbonil]amino}etil)carbamato de tert-butilo a partir de este compuesto a través de múltiples etapas, incluyendo nitrosación, reducción, esterificación, protección del grupo amino y condensación .
Reacción de Acoplamiento Cruzado de Suzuki
También se utiliza en reacciones de acoplamiento cruzado de Suzuki para obtener derivados como el bis(4′-(hexiloxi)-[1,1′-bifenil]-4-il)carbamato de tert-butilo .
Protección de Funciones Amino
El grupo BOC de este compuesto se utiliza para la protección de funciones amino en síntesis orgánica. Esto es particularmente útil para la protección y desprotección secuencial de grupos funcionales de amina .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
It is known that carbamates, a class of compounds to which this molecule belongs, can undergo various chemical reactions. For instance, they can be formed in situ and subsequently react with substituted phenols.
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, altering their activity and thus influencing the overall biochemical pathways .
Cellular Effects
The effects of tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of certain genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact metabolic processes by interacting with key metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use .
Metabolic Pathways
tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate: is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering the levels of metabolites and the overall metabolic flux. For instance, this compound may inhibit certain enzymes, leading to an accumulation of specific metabolites, or it may activate enzymes, enhancing the production of other metabolites .
Transport and Distribution
Within cells and tissues, tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate is an important factor that affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
Propiedades
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-10(16-13(17)18-14(2,3)4)9-11-5-7-12(15)8-6-11/h5-8,10H,9H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJWIMYFGXBGMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


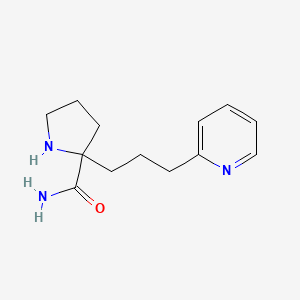
![Pyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B1401075.png)
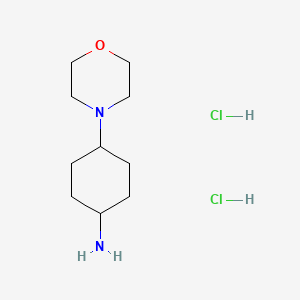
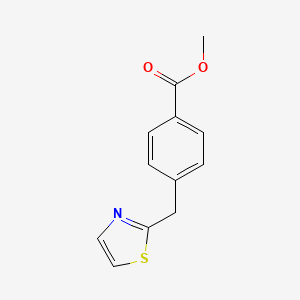
![2-Oxaspiro[3.5]nonan-7-one](/img/structure/B1401078.png)
![Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate](/img/structure/B1401081.png)
